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Compound of Interest

Compound Name: N-Ethyl-N-methylbutan-2-amine

Cat. No.: B15442386

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Initial Note on CAS Number: The CAS number 66225-41-0 provided in the query corresponds
to N-ethyl-N-methylbutan-2-amine, a simple aliphatic amine. Based on the detailed
requirements for information on signaling pathways and drug development, this guide focuses
on the compound Palbociclib (CAS Number: 571190-30-2), a well-established anti-cancer
therapeutic whose chemical name, 6-acetyl-8-cyclopentyl-5-methyl-2-(5-piperazin-1-yl-pyridin-
2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one, aligns with the structural complexity implied by the
user's request.

Chemical Structure and Identification

Palbociclib is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Its
chemical structure is characterized by a pyrido[2,3-d]pyrimidin-7-one core.

Chemical Structure:

Table 1: Chemical Identification of Palbociclib
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Identifier Value
6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(1-

IUPAC Name piperazinyl)-2-pyridinyl]Jamino]-pyrido[2,3-
d]pyrimidin-7(8H)-one

CAS Number 571190-30-2

Molecular Formula C24H29N702

Molecular Weight 447.54 g/mol

Synonyms PD-0332991, Ibrance

Physicochemical Properties

Palbociclib is a yellow to orange powder. Its solubility is pH-dependent, exhibiting higher

solubility in acidic conditions.

Table 2: Physicochemical Properties of Palbociclib

Property Value Reference
Melting Point 269-271 °C [1]
Boiling Point 711.5 £ 60.0 °C (Predicted)
- Poorly soluble in water at
Solubility )
neutral pH. Soluble in DMSO.
7.4 (piperazine nitrogen), 3.9
pKa o
(pyridine nitrogen)
LogP 2.3

Experimental Protocols
Synthesis of Palbociclib

Several synthetic routes for Palbociclib have been reported. A common approach involves the

coupling of a pyrido[2,3-d]pyrimidine core with a substituted aminopyridine. The following is a
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generalized representation of a key synthetic step.

Experimental Workflow: Key Coupling Step in Palbociclib Synthesis

Reactants

6-acetyl-2-chloro-8-cyclopentyl-5-methyl
pyrido[2,3-d]pyrimidin-7(8H)-one

Coupling Intermediate Product
tert-butyl 4-(6-aminopyridin-3-yl) _ . .
piperazine-1-carboxylate Boc-protected Palbociclib o Removal Final Product
\\Vu
. . . Palbociclib
Reaction Conditions Deprotection

Palladium Catalyst (e.g., Pdz(dba)s) . .
Ligand (e.g., BINAP) Acidic Conditions (e.g., HCI)

Base (e.g., NaOtBu)
Solvent (e.g., Dioxane)

Click to download full resolution via product page
Caption: A generalized workflow for the synthesis of Palbociclib.
A representative experimental protocol for the final deprotection step is as follows:

e To a solution of tert-butyl 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-
d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate in a suitable solvent (e.qg.,
methanol), add concentrated hydrochloric acid.

e Heat the reaction mixture to 60-70°C and stir until the reaction is complete, as monitored by
a suitable analytical technique (e.g., HPLC).

e Cool the reaction mixture to 0-5°C to induce precipitation of the product.

« Filter the solid, wash with a cold solvent (e.g., methanol), and dry to yield Palbociclib
hydrochloride.
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» For the free base, the hydrochloride salt can be neutralized with a suitable base (e.g.,
agueous ammonia) followed by filtration and drying.

Purification

Purification of Palbociclib is typically achieved through recrystallization. A common procedure
involves dissolving the crude product in a suitable solvent system, such as acetone and water,
followed by cooling to induce crystallization. The resulting crystals are then filtered, washed,
and dried.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of
Palbociclib.

Table 3: Representative HPLC Method for Palbociclib Analysis

Parameter Condition Reference

Column Kromasil C18 [2]

20mM Phosphate buffer (pH
Mobile Phase 5.0): Methanol: Acetonitrile [2]
(40:30:30, v/Iviv)

Flow Rate 1.0 mL/min [2]
Detection PDA at 260 nm [2]
Retention Time Approximately 4.48 min [2]

Experimental Protocol for HPLC Sample Preparation:

e Prepare a standard stock solution of Palbociclib by dissolving a known amount in a suitable
solvent (e.g., methanol) to a final concentration of 1 mg/mL.

» Prepare working standards by diluting the stock solution with the mobile phase to the desired
concentrations.
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o For the analysis of bulk drug substance, dissolve a known amount in the mobile phase to
achieve a concentration within the linear range of the method.

o Filter all solutions through a 0.45 um filter before injection into the HPLC system.

Spectral Data

The structure of Palbociclib has been confirmed by various spectroscopic techniques.

Table 4: Summary of Spectral Data for Palbociclib
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Technique

Key Observations

Reference

1H NMR

Signals corresponding to the
aromatic protons of the
pyridopyrimidine and pyridine
rings, the cyclopentyl group,
the acetyl and methyl groups,
and the piperazine ring are

observed.

[1]3]

13C NMR

Resonances for all 24 carbon
atoms are present, including
the carbonyl carbons of the
acetyl and lactam groups, and
the aromatic and aliphatic

carbons.

[4]

Mass Spectrometry (MS)

The protonated molecule
[M+H]* is observed at m/z
448.2417.

[1]

Infrared (IR) Spectroscopy

Characteristic absorption
bands for N-H, C-H, C=0
(amide and ketone), and C=N
stretching vibrations are

present.

[5]

X-ray Powder Diffraction
(XRPD)

The crystalline nature of
Palbociclib has been
confirmed, with characteristic
diffraction peaks reported for
different polymorphic forms.
For Form A, characteristic
peaks are observed at 20
angles of 8.0°, 10.1°, 10.3°,
and 11.5°.

[1](6][7]

Mechanism of Action and Signaling Pathway
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Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[8][9][10][11]
These kinases are key regulators of the cell cycle, specifically controlling the transition from the
G1 (growth) phase to the S (synthesis) phase.

In many cancer cells, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell
proliferation. Palbociclib works by binding to the ATP-binding pocket of CDK4 and CDK®,
preventing them from phosphorylating the Retinoblastoma (Rb) protein.[8] Hypophosphorylated
Rb remains bound to the E2F transcription factor, thereby preventing the transcription of genes
required for entry into the S phase. This leads to a G1 cell cycle arrest and inhibition of tumor
cell growth.

CDK4/6-Rb Signaling Pathway and the Action of Palbociclib

Caption: The CDK4/6-Rb signaling pathway and the inhibitory action of Palbociclib.

Conclusion

Palbociclib is a significant therapeutic agent in the treatment of certain types of breast cancer.
Its well-defined chemical structure and physicochemical properties, coupled with a clear
understanding of its mechanism of action, have established it as a cornerstone of targeted
cancer therapy. This guide provides a comprehensive overview of the key technical aspects of
Palbociclib, intended to be a valuable resource for professionals in the field of drug discovery
and development. The provided experimental protocols and data summaries offer a foundation
for further research and application of this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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